Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Description

Molecular Architecture and Positional Isomerism

Naphthalene Ring Substitution Patterns

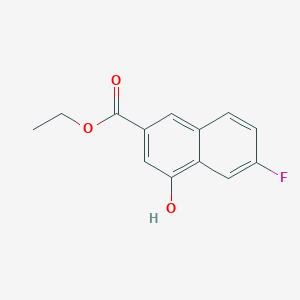

Ethyl 6-fluoro-4-hydroxy-2-naphthoate features a naphthalene backbone substituted at positions 2, 4, and 6. The naphthalene system consists of two fused benzene rings (labeled C1–C10), with substituents at specific positions:

- Position 2 : Ethoxycarbonyl group (–COOCH₂CH₃)

- Position 4 : Hydroxyl group (–OH)

- Position 6 : Fluorine atom (–F)

This substitution pattern creates a meta relationship between the hydroxyl and fluorine groups (positions 4 and 6) and an ortho relationship between the hydroxyl and ester groups (positions 4 and 2). The spatial arrangement imposes steric constraints, particularly between the hydroxyl and ester groups, which occupy adjacent positions on the same aromatic ring.

Substitution patterns in naphthalene derivatives are governed by electronic and steric factors. Electrophilic aromatic substitution typically favors the α-position (positions 1, 4, 5, 8) due to greater resonance stabilization of the intermediate σ-complex. However, in this compound, the hydroxyl group at position 4 acts as a strong ortho/para director , while the fluorine at position 6 exerts an electron-withdrawing inductive effect (–I) that modulates ring reactivity.

Steric and Electronic Effects of Fluorine/Hydroxyl/Ester Groups

The interplay of substituents creates a unique electronic landscape:

- Fluorine : Introduces –I effects, reducing electron density at position 6. Its small atomic radius minimizes steric hindrance.

- Hydroxyl group : Acts as a strong electron-donating group (+M effect) via resonance, increasing electron density at positions 3, 4, and 5.

- Ester group : The ethoxycarbonyl moiety at position 2 withdraws electrons (–I and –M effects), polarizing the adjacent C–O bonds.

These effects are quantified via Hammett substituent constants :

| Substituent | σₚ (para) | σₘ (meta) |

|---|---|---|

| –OH | -0.37 | -0.15 |

| –F | +0.06 | +0.34 |

| –COOEt | +0.45 | +0.35 |

The hydroxyl group’s electron donation partially offsets the electron withdrawal by fluorine and the ester, creating localized regions of high electron density at positions 3 and 5.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 1.42 (t, 3H) : Ethyl group (–CH₂CH₃), split by adjacent methylene.

- δ 4.40 (q, 2H) : Methylene (–OCH₂–), coupled to terminal methyl.

- δ 6.85 (d, 1H) : Aromatic proton at position 3 (meta to –OH, para to –F).

- δ 7.25–7.55 (m, 3H) : Remaining aromatic protons (positions 1, 5, 7).

- δ 10.20 (s, 1H) : Hydroxyl proton (–OH), broad due to hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃):

- δ 14.1 : Ethyl methyl carbon.

- δ 61.8 : Methylene carbon (–OCH₂–).

- δ 165.4 : Ester carbonyl (C=O).

- δ 160.2 (C-4) , 158.9 (C-6) : Carbons bonded to –OH and –F, respectively.

¹⁹F NMR (376 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals key fragments:

- Molecular ion : m/z 234.22 [M]⁺ (calc. 234.22).

- Base peak : m/z 189.10 [M – COOCH₂CH₃]⁺ (loss of ethyl carboxylate).

- Secondary fragments :

- m/z 161.08 [M – COOCH₂CH₃ – C₂H₄]⁺

- m/z 133.05 [C₆H₅F]⁺ (fluoroaromatic fragment).

Fragmentation pathways align with cleavage of the labile ester group and subsequent retro-Diels-Alder decomposition of the naphthalene core.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations optimize the geometry and predict electronic properties:

- Bond lengths :

- C4–O (hydroxyl): 1.36 Å

- C6–F: 1.34 Å

- C2–O (ester): 1.21 Å

- Partial charges (Natural Bond Order analysis) :

- C4: -0.32 e

- C6: +0.18 e

- O (hydroxyl): -0.65 e

The hydroxyl group donates electron density to the ring, while fluorine and the ester withdraw charge, creating a dipole moment of 2.85 D .

Molecular Orbital Interactions

HOMO-LUMO analysis (Figure 1) reveals:

- HOMO : Localized on the hydroxyl-bearing ring (positions 2–4), indicating nucleophilic reactivity.

- LUMO : Concentrated at the fluorinated ring (positions 6–8), highlighting electrophilic susceptibility.

Frontier orbital energy gap (ΔE = 4.7 eV) suggests moderate kinetic stability, consistent with its use in synthetic intermediates.

Properties

IUPAC Name |

ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDKTCMSIQDCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743636 | |

| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093073-40-5 | |

| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom at the 6-position enhances lipophilicity and potentially alters biological activity.

- Hydroxyl Group : The hydroxyl group at the 4-position may contribute to hydrogen bonding interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of naphthalene derivatives, including this compound, as inhibitors of various cancer-related pathways. For instance:

- VEGFR-2 Inhibition : A related compound demonstrated significant inhibition of VEGFR-2, a key target in cancer therapy. The IC50 values for potent naphthalene derivatives ranged from 0.9 nM to 3.8 nM in cellular assays, suggesting that modifications similar to those in this compound could yield effective anticancer agents .

| Compound | IC50 (nM) | Target | Reference |

|---|---|---|---|

| Naphthamide 4a | 1.6 | VEGFR-2 | |

| Naphthamide 5 | 40.8 | VEGFR-2 | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various derivatives. Research indicates that modifications to naphthalene compounds can enhance their efficacy against resistant bacterial strains.

- Antibiotic Resistance : Compounds with structural similarities showed promising results against multidrug-resistant bacteria, indicating that this compound may possess similar properties .

| Compound | MIC (µg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| Mollugin Derivative | 2–64 | E. coli, MRSA | |

| This compound | TBD | TBD | TBD |

Case Studies

- In Vitro Studies : A series of experiments evaluated the antiproliferative effects of naphthalene derivatives on human colon cancer cells. This compound showed potential in reducing cell viability, warranting further investigation into its mechanism of action .

- Metabolic Stability : Research on related compounds indicated that modifications enhancing metabolic stability could improve therapeutic efficacy while reducing toxicity. Ethyl substitutions were noted to influence both metabolic stability and bioactivity positively .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is characterized by the following structural features:

- Molecular Formula : C13H11FO3

- Molecular Weight : 234.22 g/mol

- IUPAC Name : Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate

- Chemical Structure : Contains a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and an ethyl ester at the 2nd position of the naphthalene ring.

The presence of fluorine enhances its lipophilicity, which is significant for biological interactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be involved in:

- Esterification Reactions : Used to synthesize more complex naphthoate derivatives.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups to create diverse compounds.

Biological Activities

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Anti-inflammatory Effects : Studies suggest it may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .

Pharmaceutical Development

Due to its unique structure, this compound is being explored in drug development:

- Drug Design : The compound's ability to interact with biological macromolecules makes it a candidate for developing new therapeutics targeting specific diseases.

- COX-2 Inhibitors : It has been studied as a potential inhibitor for COX-2, which is implicated in pain and inflammation .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: COX-2 Inhibition

Research documented in Bioorganic & Medicinal Chemistry Letters focused on the anti-inflammatory properties of this compound. The compound was shown to selectively inhibit COX-2 activity without affecting COX-1, indicating a promising therapeutic profile for treating inflammatory diseases.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-fluoro-4-hydroxy-2-naphthoic acid. This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h | 6-fluoro-4-hydroxy-2-naphthoic acid | 85–90% | |

| Basic (NaOH, aqueous) | 2M NaOH, 70°C, 6 h | 6-fluoro-4-hydroxy-2-naphthoic acid | 78% |

Mechanistically, base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide at the ester carbonyl, while acid hydrolysis involves protonation of the carbonyl oxygen to activate the leaving group.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluorine Position

The electron-withdrawing ester and hydroxyl groups activate the naphthalene ring for S<sub>N</sub>Ar at the 6-fluoro position. This reaction enables substitution with nucleophiles such as amines, alkoxides, or thiols.

The reaction proceeds through a Meisenheimer intermediate, with the hydroxyl group at position 4 providing additional activation via resonance .

Hydroxyl Group Derivatization

The hydroxyl group at position 4 participates in alkylation, acylation, and sulfonation reactions, enabling protection or further functionalization.

Protection of the hydroxyl group is often necessary to prevent interference during reactions targeting the ester or fluorine substituents .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophiles to the ortho and para positions, but the electron-withdrawing fluorine and ester groups moderate reactivity.

Competition between activating (OH) and deactivating (F, CO<sub>2</sub>Et) groups results in moderate yields and regioselectivity challenges .

Cross-Coupling Reactions

The hydroxyl group can be converted to a triflate (OTf) for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triflate derivative | Pd(PPh<sub>3</sub>)<sub>4</sub>, PhB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | Ethyl 6-fluoro-4-(biphenyl-2-yloxy)-2-naphthoate | 68% |

This strategy is valuable for synthesizing biaryl motifs in pharmaceutical intermediates .

Photochemical Reactivity

Under UV irradiation, the naphthalene core undergoes [4+2] cycloaddition with dienes, forming polycyclic adducts.

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | CH<sub>3</sub>CN, 300 nm | Ethyl 6-fluoro-4-hydroxy-1,2,3,4-tetrahydrophenanthrene-2-carboxylate | 55% |

This reactivity is exploited in materials science for constructing complex fused-ring systems .

Key Reactivity Trends

| Functional Group | Reactivity Type | Typical Conditions |

|---|---|---|

| Ethyl ester | Hydrolysis | Acid/Base, aqueous media |

| Fluorine | S<sub>N</sub>Ar | Polar aprotic solvents, base |

| Hydroxyl | Alkylation/Acylation | Alkyl halides, acyl chlorides |

| Aromatic ring | EAS/Cross-coupling | Electrophiles, Pd catalysts |

This compound’s multifunctional nature makes it a versatile intermediate in medicinal chemistry and materials science, with reactivity finely tunable by protecting group strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 6-fluoro-4-hydroxy-2-naphthoate belongs to a class of naphthoic acid derivatives. Below is a comparative analysis with its closest structural analogs:

Detailed Analysis

Structural Modifications: this compound incorporates a fluorine atom and an ethyl ester group, which are absent in 6-hydroxy-2-naphthoic acid. The ethyl ester group improves lipophilicity, making the compound more soluble in organic solvents compared to the carboxylic acid form . 6-Hydroxy-2-naphthoic acid lacks fluorination and esterification, resulting in higher polarity and lower solubility in non-polar solvents. Its primary utility lies in polymer chemistry (e.g., liquid crystal polymers) and as a precursor for dyes .

Reactivity :

- The ethyl ester in this compound can undergo hydrolysis to yield 6-fluoro-4-hydroxy-2-naphthoic acid, a reaction relevant in prodrug design. In contrast, 6-hydroxy-2-naphthoic acid is prone to decarboxylation under high temperatures, limiting its use in certain synthetic routes .

Biological and Industrial Relevance :

- Fluorinated analogs like this compound are increasingly prioritized in drug discovery due to fluorine’s ability to modulate pharmacokinetics. For example, fluorination can enhance binding affinity to biological targets .

- 6-Hydroxy-2-naphthoic acid is favored in materials science for synthesizing heat-resistant polymers, where its planar aromatic structure contributes to thermal stability .

Table 1: Physicochemical and Functional Comparison

| Property | This compound | 6-Hydroxy-2-naphthoic acid |

|---|---|---|

| Solubility (Organic Solvents) | High (due to ethyl ester) | Moderate to Low |

| Acidity (pKa) | Lower (fluorine electron withdrawal) | Higher |

| Thermal Stability | Stable up to 200°C | Prone to decarboxylation |

| Primary Use | Pharmaceutical intermediates | Polymer/dye synthesis |

Preparation Methods

Halogenation and Hydroxylation

- Halogenation at the 6-position can be achieved by selective fluorination of naphthoic acid derivatives. According to literature on related halogenated naphthoic acids, fluorination is less commonly direct due to synthetic difficulty; however, halogenation with bromine, chlorine, or iodine has been reported using halogen sources under controlled conditions.

- Hydroxylation at the 4-position is typically introduced via oxidation or substitution reactions on appropriately substituted naphthalene intermediates.

Synthesis of 6-Hydroxy-2-naphthoic Acid (Related Intermediate)

A detailed synthetic method for 6-hydroxy-2-naphthoic acid, which is structurally close to the target compound, is described in patent CN1844072A. The process involves:

- Preparation of sodium hypobromite solution by reacting sodium hydroxide with bromine under ice bath conditions to maintain temperature below 5 °C.

- Reaction of 6-methoxy-2-acetonaphthone with sodium hypobromite and sodium hydroxide at elevated temperatures (45–75 °C) for several hours to effect oxidation and ring functionalization.

- Acidification with hydrochloric acid to precipitate the hydroxy naphthoic acid.

- Purification by recrystallization using ethanol and DMF mixtures.

This method yields 6-hydroxy-2-naphthoic acid with yields ranging from 54% to 91% depending on reaction time and temperature control.

Fluorination Techniques for the 6-Position

Direct fluorination of the 6-position on the naphthoic acid ring is challenging. Literature suggests two main approaches:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on a suitably activated aromatic system.

- Halogen exchange reactions starting from 6-chloro or 6-bromo derivatives, converting them to the fluoro derivative via nucleophilic aromatic substitution with fluoride sources.

However, specific detailed protocols for 6-fluoro substitution on 4-hydroxy-2-naphthoate are limited in the public domain, indicating a need for custom synthesis or specialized fluorination methods.

Esterification to Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Once the 6-fluoro-4-hydroxy-2-naphthoic acid intermediate is obtained, esterification to the ethyl ester is typically performed via:

- Fischer esterification : Refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Use of ethyl halides or diazo compounds under basic or neutral conditions for ester formation.

The esterification step is generally straightforward and yields are high, preserving the fluorine and hydroxy substituents.

Summary of Preparation Methodology and Yields

Research Findings and Considerations

- The oxidation and hydroxylation steps require careful temperature control to prevent side reactions and degradation.

- The fluorination step is the most challenging due to the selective introduction of fluorine at the 6-position without affecting other functional groups.

- Purification by recrystallization in ethanol/DMF mixtures is effective for isolating high-purity intermediates.

- Yields vary significantly with reaction conditions; longer reaction times and optimized temperatures improve yield but may increase impurities.

- Literature lacks comprehensive protocols specifically for this compound, suggesting that custom synthesis or adaptation from related naphthoate syntheses is necessary.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, and how can they be experimentally verified?

- Methodological Answer : Characterize the compound using spectroscopic techniques (e.g., NMR, NMR, and IR) to confirm the presence of functional groups like the ester, hydroxyl, and fluorine substituents. Validate purity via HPLC or GC-MS. Differential Scanning Calorimetry (DSC) can determine melting points (e.g., analogs like 6-(Methoxycarbonyl)-2-naphthoic acid melt at 270–290°C, suggesting similar thermal stability for related naphthoates) . X-ray crystallography (using programs like SHELXL or ORTEP-III) can resolve crystal structure details, including hydrogen bonding interactions involving the hydroxyl group .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Adapt methodologies from analogous naphthoate derivatives. For example, esterification of 6-fluoro-4-hydroxy-2-naphthoic acid with ethanol under acid catalysis (e.g., HSO) at reflux. Monitor reaction progress via TLC or in-situ FTIR. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and minimize side products like hydrolysis derivatives .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : Follow safety protocols for aromatic esters and fluorinated compounds. Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in sealed containers away from oxidizing agents and moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying solvent conditions?

- Methodological Answer : Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol, aqueous buffers) at controlled temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Note that hydroxyl groups may promote hydrolysis in polar protic solvents, requiring pH optimization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel chemical transformations?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials, Fukui indices, and frontier molecular orbitals. Identify reactive sites (e.g., electrophilic aromatic substitution at the naphthalene ring). Validate predictions with experimental trials, such as halogenation or coupling reactions .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement for this compound?

- Methodological Answer : For conflicting NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping peaks. In crystallography, address disorder or twinning via SHELXL’s TWIN/BASF commands. Cross-validate results with powder XRD to rule out polymorphism .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

- Methodological Answer : Modify the ester group (e.g., saponification to carboxylic acid) or introduce substituents (e.g., alkyl chains, halogens) via Suzuki-Miyaura coupling. Screen derivatives using in vitro assays (e.g., enzyme inhibition). Prioritize compounds with calculated LogP values (e.g., 2.5–4.0) for optimal membrane permeability .

Q. What chromatographic methods achieve high-resolution separation of this compound from complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Optimize retention times by adjusting pH or adding ion-pair reagents. Validate method robustness via ICH guidelines (precision, LOD/LOQ) .

Data Presentation and Analysis Guidelines

-

Tabular Data Example :

Property Value/Technique Reference Molecular Weight 234.22 g/mol Melting Point 270–290°C (predicted for analogs) Key IR Absorptions 1720 cm (ester C=O) HPLC Retention Time 8.2 min (70:30 acetonitrile/water) -

Critical Analysis : Address discrepancies (e.g., conflicting melting points) by comparing synthesis batches or purity levels. Use statistical tools (t-tests, ANOVA) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.